3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine
Overview
Description
3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine is a chemical compound with the molecular formula C12H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine typically involves the reaction of 3-bromo-5-(1-methyl-2-pyrrolidinyl)pyridine with an ethynylating agent under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as triethylamine, in an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions with various halides.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
Scientific Research Applications
3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, which is a basic heterocyclic organic compound.
3-(2-Pyrrolidinyl)pyridine: A related compound with a similar structure but different functional groups.
Altinicline maleate: Another pyridine derivative with distinct pharmacological properties.
Uniqueness
3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine is unique due to its ethynyl group, which imparts specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and makes it a valuable compound for various research applications .
Biological Activity
3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the context of nicotinic acetylcholine receptors (nAChRs) and their implications in treating various central nervous system disorders. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound belongs to the class of pyridine derivatives and exhibits a unique structure that contributes to its biological activity. The compound can be represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 186.25 g/mol
The primary mechanism through which this compound exerts its effects is via modulation of nAChRs, specifically the α4β2 subtype. Research indicates that compounds targeting these receptors can influence neurotransmitter release, thereby affecting mood and cognitive functions.
Key Findings:
- Receptor Interaction : The compound has been shown to act as a partial agonist at α4β2-nAChRs, which is significant for its potential antidepressant-like effects observed in preclinical models .
- Behavioral Effects : In animal studies, administration of this compound resulted in increased locomotor activity and reduced depressive-like behaviors in forced swim tests, suggesting potential anxiolytic properties .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the effects of compounds similar to this compound, providing insights into its potential therapeutic applications.
- Study on Depression Models : A study explored the effects of various nAChR ligands on depression-related behaviors. The findings indicated that compounds with partial agonist activity at α4β2 receptors showed significant antidepressant-like effects compared to controls .
- Cognitive Function Studies : Research focusing on cognitive enhancement demonstrated that modulation of nAChRs could lead to improved performance in memory tasks among treated subjects, highlighting the compound's potential role in cognitive disorders .
Safety and Toxicology
Preliminary toxicological assessments suggest that this compound exhibits a favorable safety profile in acute toxicity studies. Long-term studies are necessary to fully understand its safety for chronic use.
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3 |
InChI Key |
NUPUDYKEEJNZRG-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C |
Canonical SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C |
Origin of Product |
United States |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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